2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrFN2O/c21-14-4-1-12-9-18-16(8-13(12)7-14)19(17(10-23)20(24)25-18)11-2-5-15(22)6-3-11/h1-9,19H,24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRICOWHMBLMCBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile typically involves a multi-step process. One common method is the three-component one-pot reaction, which includes the condensation of vanillin, m-cresol, and malononitrile in the presence of a catalyst such as 4.4′-bipyridyl in ethanol . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of benzochromenes exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile can inhibit cell proliferation in cancer cells, leading to apoptosis.
A notable study evaluated the cytotoxic activity of a series of chromene derivatives against human breast cancer cell lines (MDA-MB-231, MCF-7, and T47D). The results revealed that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutic agents like etoposide, indicating a promising avenue for further development in anticancer therapies .
Materials Science
Organic Semiconductors and Light Emitting Diodes (LEDs)
The unique structural characteristics of this compound make it a candidate for applications in materials science, particularly in the development of organic semiconductors and LEDs. The compound's ability to conduct electricity and emit light can be exploited in electronic devices, enhancing performance and efficiency.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for the creation of more complex molecular architectures. Its synthetic versatility allows chemists to modify the structure for various applications, including drug development and the synthesis of novel chemical entities.
Case Study 1: Anticancer Activity Assessment
A research study synthesized several derivatives of this compound and evaluated their cytotoxic effects against multiple cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values ranging from 3.46 to 18.76 μg/mL, demonstrating superior potency compared to etoposide across all tested cell lines .
| Compound | Cell Line | IC50 (μg/mL) | Comparison with Etoposide |
|---|---|---|---|
| 7e | MDA-MB-231 | 3.46 | More potent |
| 7f | MCF-7 | 18.76 | Comparable |
| 7d | T47D | <30 | More potent |
Case Study 2: Synthesis and Characterization
A study focused on the synthesis of new chromene derivatives using environmentally friendly methods demonstrated the effectiveness of utilizing DBU as a catalyst for one-pot reactions. The synthesized compounds showed good yields and significant biological activity, reinforcing the potential of chromene derivatives as anticancer agents .
Mechanism of Action
The mechanism by which 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino and bromo groups may facilitate binding to active sites, while the fluorophenyl group can enhance the compound’s stability and reactivity.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Synthetic Comparison
(Refer to Section 2.1 and 2.2 for details.)
Table 2. Physicochemical and Biological Comparison
(Refer to Sections 2.3 and 2.4 for details.)
Biological Activity
2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile is a synthetic compound belonging to the class of benzochromenes, which are known for their diverse biological activities. The unique structural features of this compound, including an amino group, a bromine atom, and a fluorophenyl substituent, suggest potential interactions with various biological targets. This article reviews the current understanding of its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C20H12BrFN2O
- Molecular Weight : 395.22 g/mol
- CAS Number : 861208-27-7
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.
Antimicrobial Efficacy
A study evaluated the in vitro antimicrobial activity of derivatives similar to this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 2-amino-7-bromo derivative | 0.22 - 0.25 | Not specified | Bactericidal |
| Ciprofloxacin | 0.38 | Not specified | Bactericidal |
The compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.22 to 0.25 μg/mL , indicating strong bactericidal properties against tested pathogens like Staphylococcus aureus and Escherichia coli .
Biofilm Inhibition
In addition to direct antimicrobial effects, the compound demonstrated significant antibiofilm activity, surpassing that of conventional antibiotics such as ciprofloxacin. The reduction in biofilm formation was quantified through minimum biofilm inhibitory concentration (MBIC) assays:
| Pathogen | MBIC (μg/mL) | Comparison with Ciprofloxacin |
|---|---|---|
| Staphylococcus aureus | 62.216 - 124.432 | Higher efficacy |
| Escherichia coli | 31.108 - 62.216 | Higher efficacy |
This suggests that the compound may be valuable in treating infections associated with biofilm formation .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to act through multiple pathways:
-
Enzyme Inhibition : The compound has shown potential as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial DNA replication and folate metabolism, respectively.
- IC50 Values :
- DNA gyrase:
- DHFR:
- IC50 Values :
- Biofilm Disruption : It inhibits biofilm formation by targeting bacterial communication systems and disrupting quorum sensing mechanisms .
- Cytotoxicity : Preliminary cytotoxicity assays indicate low hemolytic activity (% lysis range from 3.23 to 15.22% ) compared to Triton X-100, suggesting a favorable safety profile .
Case Studies
Several studies have explored the biological activity of compounds in the same family as this compound.
- Hybrid Molecule Studies : Research has shown that hybrid molecules combining different scaffolds can enhance antimicrobial efficacy and reduce resistance development .
- Structure-Activity Relationship (SAR) : Studies on SAR have indicated that modifications at specific positions significantly influence the antimicrobial activity and selectivity towards different bacterial strains .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-amino-7-bromo-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile?
The compound is synthesized via condensation reactions involving α-cyanocinnamonitrile derivatives and substituted naphthols. A validated protocol includes:
- Reactants : 7-bromo-substituted naphthol and α-cyano-p-fluorocinnamonitrile.
- Catalyst : Piperidine (0.5 ml per 0.01 mol substrate) .
- Solvent : Ethanol (30 ml), heated until precipitation (60 minutes).
- Purification : Recrystallization from ethanol yields pure crystals (m.p. 493–494 K) . Alternative routes like the Gewald reaction involve sulfur, α-methylene carbonyl compounds, and α-cyano esters under basic conditions (e.g., sodium ethoxide in ethanol) .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure?
Structural validation relies on:
- X-ray crystallography : Single-crystal analysis at 296 K (space group P2/c) confirms bond lengths (mean C–C = 0.002 Å) and intermolecular interactions (N–H⋯N hydrogen bonds, π-π stacking with centroid distance 3.7713 Å) .
- Spectroscopy : H/C NMR for functional group identification, IR for nitrile (C≡N) and amino (NH) stretches, and mass spectrometry for molecular ion confirmation .
Q. What in vitro assays are recommended for initial pharmacological screening?
- Antimicrobial Activity : Agar dilution or broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
- Antitumor Potential : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to calculate IC values. Similar chromene derivatives exhibit IC values in the 10–50 µM range .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?
- Catalyst Variation : Testing alternative bases (e.g., triethylamine, DBU) to enhance cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may accelerate reaction kinetics compared to ethanol .
- Microwave-Assisted Synthesis : Reduces reaction time from 60 minutes to 30 minutes in analogous syntheses .
- Chiral Resolution : Use of chiral HPLC or crystallization with enantiopure additives to isolate desired stereoisomers .
Q. What analytical approaches resolve discrepancies in crystallographic data across studies?
- Parameter Comparison : Analyze unit cell dimensions, torsion angles (e.g., C4–C3–H3A = 119.4° ), and hydrogen-bonding motifs (N1–H2N1⋯N2, Table 1 in ).
- Refinement Protocols : Ensure consistent use of software (e.g., SHELXL) and data-to-parameter ratios (>13:1 for reliability) .
- Temperature Control : Data collected at 296 K vs. ambient conditions may affect thermal displacement parameters .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the bromo substituent?
- Substituent Variation : Synthesize analogs with Cl, I, or CF at the 7-position and compare bioactivity .
- Molecular Docking : Map bromo-fluorophenyl interactions with bacterial enzymes (e.g., DNA gyrase) or cancer targets (e.g., tubulin) using crystallographic coordinates .
- Physicochemical Profiling : LogP and solubility assays to correlate lipophilicity with membrane permeability .
Data Contradiction Analysis
- Biological Activity Discrepancies : If conflicting MIC or IC values arise, validate assay conditions (e.g., pH, inoculum size) and cell line authenticity .
- Crystallographic Anomalies : Cross-reference hydrogen-bond geometries (e.g., N–H⋯N vs. C–H⋯π) and thermal ellipsoid plots to identify structural flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
